molecular formula C15H13N5O3S B11010616 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11010616
M. Wt: 343.4 g/mol
InChI Key: VJKBEPSBMRFRID-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound featuring a unique structure that combines a thiadiazole ring with a quinazoline scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Construction of the Quinazoline Scaffold: The quinazoline core is often constructed via cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole ring with the quinazoline scaffold, typically through a condensation reaction facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline scaffold, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring and quinazoline scaffold are known to interact with biological macromolecules, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents, share the quinazoline scaffold.

    Thiadiazole Derivatives: Compounds such as acetazolamide, a diuretic, and antibacterial agents like sulfamethoxazole.

Uniqueness

What sets N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its combination of the thiadiazole and quinazoline moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C15H13N5O3S/c1-8-18-19-14(24-8)16-13(23)15-7-6-11(21)20(15)10-5-3-2-4-9(10)12(22)17-15/h2-5H,6-7H2,1H3,(H,17,22)(H,16,19,23)

InChI Key

VJKBEPSBMRFRID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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